4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
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Description
4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H15Cl2F3N2O2 and its molecular weight is 515.31. The purity is usually 95%.
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Scientific Research Applications
Wastewater Treatment
Research has shown that biological processes and granular activated carbon can effectively remove a variety of compounds, including those with chlorophenyl and methoxyphenoxy groups, from pesticide production wastewater. These methods can achieve up to 80-90% removal efficiency, potentially creating high-quality effluent (Goodwin et al., 2018).
Soil and Sediment Sorption
Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals have been conducted. The sorption process is influenced by soil parameters such as pH, organic carbon content, and iron oxides, highlighting the environmental fate of compounds with similar structures (Werner et al., 2012).
Optoelectronic Materials
Compounds containing quinazoline or pyrimidine fragments, similar in complexity to the compound , have been used in the creation of novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, and image sensors due to their favorable electronic and structural properties (Lipunova et al., 2018).
Environmental Contaminant Degradation
Advanced oxidation processes (AOPs) have been explored for the degradation of recalcitrant compounds, including those with chlorophenyl and methoxy groups, in wastewater. The efficiency of these processes varies, suggesting the potential for effective removal of similar compounds from industrial effluents (Husain & Husain, 2007).
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15Cl2F3N2O2/c1-34-18-6-8-19(9-7-18)35-25-22(14-32)21(20-10-5-17(27)12-23(20)28)13-24(33-25)15-3-2-4-16(11-15)26(29,30)31/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRVCVCLRVCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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